molecular formula C17H18O6 B13931108 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13931108
M. Wt: 318.32 g/mol
InChI Key: YHQUAFBOTWPYTR-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes multiple functional groups such as acetyloxy, methoxy, and carboxylic acid ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then reacted with ethanol in the presence of a strong acid like sulfuric acid to form the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to its combination of multiple functional groups and its complex aromatic structure.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-6,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)11-6-13-14(16(7-11)23-10(2)18)8-12(20-3)9-15(13)21-4/h6-9H,5H2,1-4H3

InChI Key

YHQUAFBOTWPYTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)OC(=O)C

Origin of Product

United States

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